molecular formula C20H25NO2 B5633856 N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide

Cat. No. B5633856
M. Wt: 311.4 g/mol
InChI Key: CEJOHWVEQHGCER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of specific phenolic precursors with acetic acid derivatives under controlled conditions. For example, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This process, involving crucial reagents and specific environmental conditions, highlights the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically elucidated using spectroscopic techniques such as HNMR and LC-MS, alongside elemental analyses. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to exhibit intermolecular H-bonds of the N–H⋅⋅⋅O type, indicating the presence of significant hydrogen bonding within the structure (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation, which is a critical step in their synthesis. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as a catalyst, showcasing the specificity of reactions involved in modifying the chemical structure for desired properties (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as their crystalline structure and solubility, are crucial for their application in medicinal chemistry. The crystallographic analysis often reveals intricate details about molecular packing, intermolecular interactions, and the overall stability of the compound. For example, the compound N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide was found to form a non-centrosymmetric interdigitated ‘V’ polymeric network, highlighting the complex physical properties these molecules can exhibit (Latif et al., 1999).

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-15-9-7-12-18(13-15)23-14-19(22)21-20-16(5-2)10-8-11-17(20)6-3/h7-13H,4-6,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOHWVEQHGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC=C2CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide

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